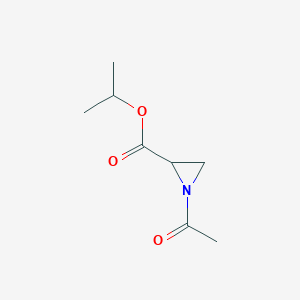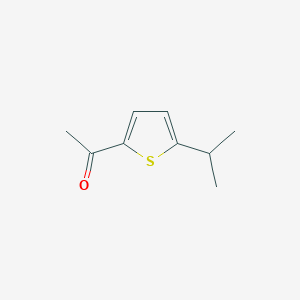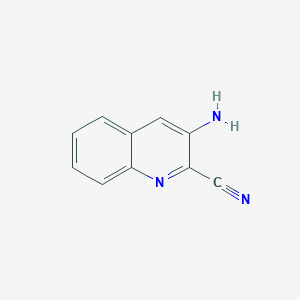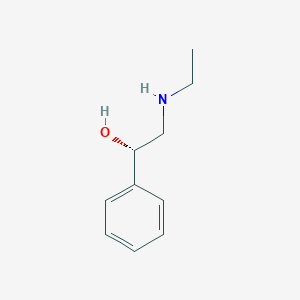
Isopropyl 1-acetylaziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 1-acetylaziridine-2-carboxylate is a derivative of aziridine-2-carboxylic acid Aziridines are three-membered nitrogen-containing heterocycles known for their high strain energy and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 1-acetylaziridine-2-carboxylate typically involves the reaction of aziridine-2-carboxylic acid derivatives with isopropyl alcohol and acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The general reaction scheme is as follows:
Formation of Aziridine-2-carboxylic Acid Derivative: Aziridine-2-carboxylic acid is reacted with an appropriate base to form the corresponding aziridine-2-carboxylate.
Acetylation: The aziridine-2-carboxylate is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Esterification: The acetylated product is esterified with isopropyl alcohol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 1-acetylaziridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the strain in the aziridine ring, it readily undergoes nucleophilic ring-opening reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Substitution Reactions: The acetyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Reagents: Amines, thiols, and alcohols are commonly used nucleophiles for ring-opening reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
Ring-Opened Products: Depending on the nucleophile, the ring-opening reactions yield various substituted amines, thiols, or alcohols.
Oxidation Products: Oxidation can lead to the formation of aziridine N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amines or other reduced forms of the compound.
Scientific Research Applications
Isopropyl 1-acetylaziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting protein disulfide isomerases (PDIs) involved in cancer cell proliferation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biological Studies: It is used in studies investigating the mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of isopropyl 1-acetylaziridine-2-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can alkylate thiol groups in proteins, leading to the inhibition of enzymes such as protein disulfide isomerases. This inhibition disrupts the proper folding of proteins in the endoplasmic reticulum, which can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups in cancer cells.
N-tosylaziridines: Used in the synthesis of various nitrogen-containing heterocycles.
Azetidines: Four-membered nitrogen-containing rings with similar reactivity but different strain energy and reaction profiles.
Uniqueness
Isopropyl 1-acetylaziridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for selective biological activity. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
propan-2-yl 1-acetylaziridine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-5(2)12-8(11)7-4-9(7)6(3)10/h5,7H,4H2,1-3H3 |
InChI Key |
CHVAJNBISNBYPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1CN1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11916646.png)


![5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine](/img/structure/B11916657.png)





![rel-(3S,8aR)-3,8a-Dimethylhexahydro-5H-oxazolo[3,2-a]pyrazin-5-one](/img/structure/B11916691.png)

![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11916696.png)

